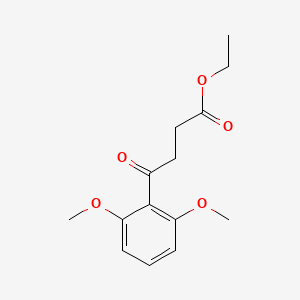

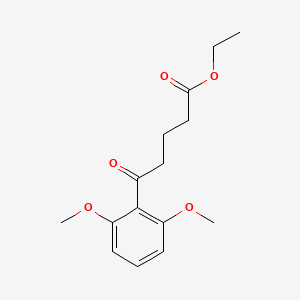

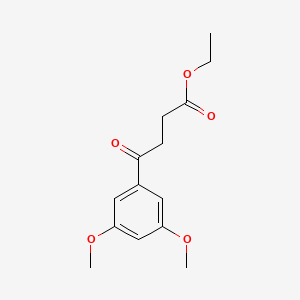

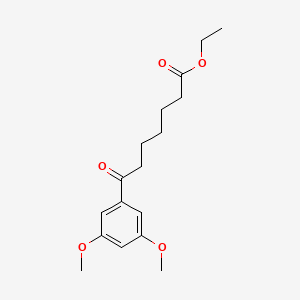

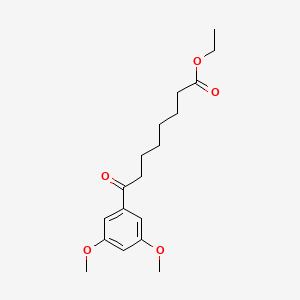

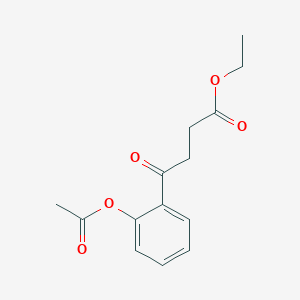

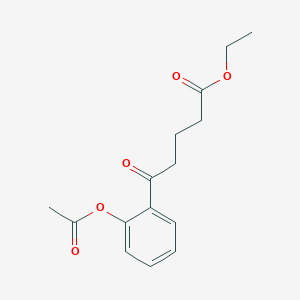

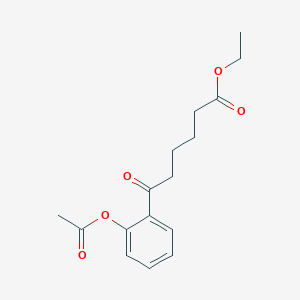

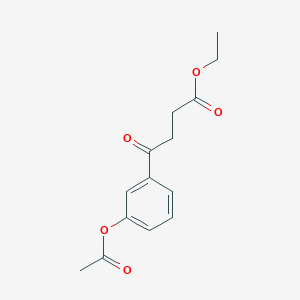

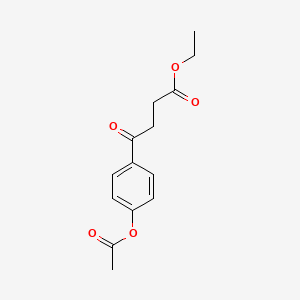

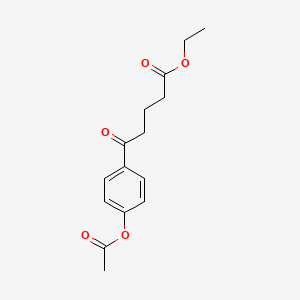

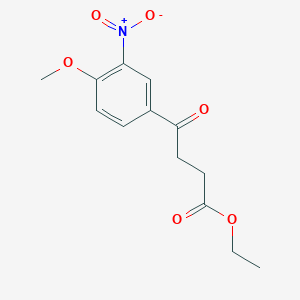

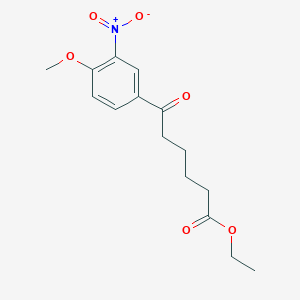

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate is a complex organic compound. It is related to the compound 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone . It also shares similarities with Ethyl 2-[2,3,4-Trimethoxy-6-(1-Octanoyl)Phenyl] Acetate (TMPA), which has been studied for its effects on lipid accumulation .

科学的研究の応用

Synthesis of Antidiabetic Octaketides

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate has been utilized in the synthesis of antidiabetic octaketides. A study describes a practical approach for synthesizing an analogue of cytosporone B, which has antidiabetic properties. The synthesis involves a key Friedel–Crafts alkylation step, highlighting the compound's significance in developing potential antidiabetic treatments (Sun et al., 2017).

Statin Precursor Synthesis

This compound also plays a role in the synthesis of statin precursors. Research focused on the large-scale preparation of key intermediates in the synthesis of pharmacologically important statins, starting from malic acid. Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate was prepared on a multigram scale, demonstrating its utility in the production of cholesterol-lowering statins (Tararov et al., 2006).

Bioactive Compound Synthesis

The compound is involved in synthesizing bioactive molecules. One study explored its use in synthesizing derivatives with anti-inflammatory properties and as intermediates in creating fluorescent molecules for studying lipid bilayers in biological membranes. This highlights its versatility in synthesizing compounds with varied biological applications (Balo et al., 2000).

作用機序

Target of Action

The primary targets of Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate are Nuclear Receptor Subfamily 4, Group A, Member 1 (Nur77) and serine-threonine kinase 11 (LKB1) . These proteins play a crucial role in energy metabolism and lipid accumulation .

Mode of Action

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate acts as an AMPK agonist . It influences the stability of Nur77-LKB1 in the nucleus . This interaction disturbs the combination of LKB1 with Nur77, leading to changes in the cellular energy metabolism .

Biochemical Pathways

The compound affects the AMP-activated protein kinase alpha (AMPKα) pathway . This pathway is a key factor in energy metabolism . The compound’s action leads to the activation of the AMPK pathway in HepG2 cells and mice primary hepatocytes . The downstream effects include the amelioration of lipid deposition and improved expression of phosphorylated AMPKα, LKB1, acetyl-CoA carboxylase (ACC), and carnitine palmitoyltransferase 1 (CPT1A) .

Pharmacokinetics

Its ability to ameliorate lipid accumulation in hepg2 cells and primary hepatocytes suggests it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in considerable amelioration of lipid deposition in HepG2 cells and primary hepatocytes . It also improves the expression of phosphorylated AMPKα, LKB1, ACC, and CPT1A . These molecular and cellular effects contribute to the compound’s role in ameliorating the reduction of insulin resistance .

特性

IUPAC Name |

ethyl 6-oxo-6-(2,3,4-trimethoxyphenyl)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-5-23-15(19)9-7-6-8-13(18)12-10-11-14(20-2)17(22-4)16(12)21-3/h10-11H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLRXPJGCBXANV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258534 |

Source

|

| Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate | |

CAS RN |

951888-03-2 |

Source

|

| Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。